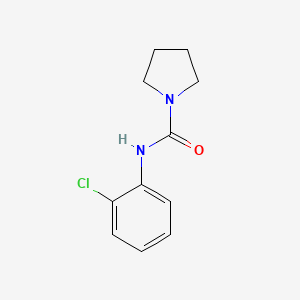
2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid, commonly referred to as DBM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBM is a derivative of benzoic acid and is known for its anti-inflammatory and anti-cancer properties.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of various types of cancer cells.
作用機序
The mechanism of action of DBM is not fully understood, but it is believed to work by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB activity, DBM reduces the production of inflammatory cytokines and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
DBM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DBM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, DBM has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, DBM has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of DBM is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on DBM. One area of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another area of research is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. In addition, further research is needed to better understand the mechanism of action of DBM and to develop more effective methods for administering it in vivo. Finally, there is a need for more research on the potential side effects of DBM and its long-term safety.
In conclusion, DBM is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has anti-inflammatory and anti-cancer properties and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more effective methods for administering it in vivo.
合成法
DBM can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with thionyl chloride, followed by the reaction with 3-methylbenzoyl chloride. The resulting product is then treated with ammonia to obtain DBM. This synthesis method has been optimized to yield high purity and high yield of DBM.
特性
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-5-4-7-12(17(20)21)15(10)18-16(19)14-9-11-6-2-3-8-13(11)22-14/h2-8,14H,9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCPJEJWQZKPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)


![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)
